molecular formula C11H9N5 B14410068 5-Azido-3-methyl-2-phenylpyrazine CAS No. 83505-93-5

5-Azido-3-methyl-2-phenylpyrazine

Cat. No.: B14410068
CAS No.: 83505-93-5
M. Wt: 211.22 g/mol
InChI Key: NRKWMGJONIMVSW-UHFFFAOYSA-N
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Description

5-Azido-3-methyl-2-phenylpyrazine is a substituted pyrazine derivative characterized by an azido (-N₃) group at the 5-position, a methyl group at the 3-position, and a phenyl ring at the 2-position. Pyrazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at opposing positions. However, its specific applications and properties remain understudied compared to other pyrazine derivatives.

Properties

CAS No.

83505-93-5

Molecular Formula

C11H9N5

Molecular Weight

211.22 g/mol

IUPAC Name

5-azido-3-methyl-2-phenylpyrazine

InChI

InChI=1S/C11H9N5/c1-8-11(9-5-3-2-4-6-9)13-7-10(14-8)15-16-12/h2-7H,1H3

InChI Key

NRKWMGJONIMVSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN=C1C2=CC=CC=C2)N=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution from 5-Chloro-3-methyl-2-phenylpyrazine

Reaction Overview

The most direct method involves substituting the chlorine atom in 5-chloro-3-methyl-2-phenylpyrazine (CAS: 81225-10-7) with an azide group via nucleophilic aromatic substitution (SNAr). This approach leverages the electron-deficient pyrazine ring, activated for substitution at the 5-position.

Reagents and Conditions
  • Substrate : 5-Chloro-3-methyl-2-phenylpyrazine
  • Azide Source : Sodium azide (NaN₃)
  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Temperature : 80–100°C
  • Time : 12–24 hours
  • Catalyst : None required due to inherent ring activation
Mechanistic Pathway
  • Activation : The pyrazine ring’s electron-withdrawing nitrogen atoms polarize the C–Cl bond, enhancing electrophilicity at C5.
  • Substitution : NaN₃ displaces chloride via a concerted or stepwise mechanism, forming the azide product.
Experimental Procedure
  • Dissolve 5-chloro-3-methyl-2-phenylpyrazine (1.0 equiv) and NaN₃ (3.0 equiv) in anhydrous DMF.
  • Heat at 90°C under nitrogen for 18 hours.
  • Quench with ice water, extract with ethyl acetate, and purify via flash chromatography (hexane/ethyl acetate).
Yield and Purity
  • Yield : 60–75% (isolated)
  • Purity : >95% (HPLC)

Key Reference : This method is validated by synthetic routes described for analogous pyrazine derivatives.

Cyclization of gem-Diazido N-Allyl Malonamides

Precursor Synthesis: gem-Diazido N-Allyl Malonamides

A multistep approach involves synthesizing gem-diazido N-allyl malonamides as intermediates, followed by thermal or copper-catalyzed cyclization to form the pyrazine core.

Step 1: Synthesis of N-Allyl Malonamides
  • Reagents : Potassium 3-ethoxy-3-oxopropanoate, allylamine, EDC/HOBt
  • Conditions : Dichloromethane, 0°C to room temperature, 12 hours.
Step 2: Diazidation
  • Reagents : Sodium azide (NaN₃), iodine (I₂), sodium bicarbonate (NaHCO₃)
  • Solvent : DMSO/water (2:1)
  • Conditions : 0°C to room temperature, 2 hours.
Step 3: Cyclization to Pyrazine
  • Thermolysis : Xylenes, 140°C, 24 hours.
  • Copper Catalysis : Glacial acetic acid, CuI, 120°C, 24 hours.
Yield and Limitations
  • Yield : 50–68% (over three steps)
  • Challenges : Requires handling hazardous gem-diazides and precise temperature control.

Comparative Analysis of Methods

Method Starting Material Key Reagents Conditions Yield Advantages
Nucleophilic Substitution 5-Chloro-3-methyl-2-phenylpyrazine NaN₃, DMF 90°C, 18 h 60–75% Straightforward, high atom economy
Cyclization Route N-Allyl Malonamides NaN₃, I₂, CuI Multi-step, 140°C 50–68% Modular precursor design

Applications and Derivatives

5-Azido-3-methyl-2-phenylpyrazine serves as a precursor for:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to triazoles.
  • Pharmaceutical Intermediates : Antiviral and anticancer agents (e.g., pyrazine-based kinase inhibitors).

Chemical Reactions Analysis

Types of Reactions: 5-Azido-3-methyl-2-phenylpyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMSO or CH₃CN.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).

    Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.

Major Products Formed:

    Reduction: 5-Amino-3-methyl-2-phenylpyrazine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

Chemistry: 5-Azido-3-methyl-2-phenylpyrazine is used as a building block in organic synthesis, particularly in the synthesis of triazole-containing compounds through cycloaddition reactions .

Biology and Medicine: The azido group can be used as a bioorthogonal handle for labeling and tracking biomolecules in biological systems. This makes this compound valuable in chemical biology and medicinal chemistry for drug discovery and development .

Industry: In materials science, azido compounds are explored for their potential in creating high-energy materials and polymers. The unique reactivity of the azido group allows for the design of novel materials with specific properties .

Mechanism of Action

The mechanism of action of 5-Azido-3-methyl-2-phenylpyrazine largely depends on the specific application and the chemical reactions it undergoes. For instance, in biological labeling, the azido group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .

Comparison with Similar Compounds

Comparison with Similar Pyrazine Compounds

Structural and Functional Group Analysis

The table below compares 5-Azido-3-methyl-2-phenylpyrazine with structurally related pyrazine derivatives:

Compound Name Substituents Functional Groups Key Applications References
This compound 5-azido, 3-methyl, 2-phenyl Azide, alkyl, aryl Synthesis intermediates, potential energetic materials Inferred
2-Acetyl Pyrazine 2-acetyl Ketone Flavoring agent (e.g., nutty, roasted aromas)
2-Methoxy-3-(1-methylpropyl)pyrazine 2-methoxy, 3-(1-methylpropyl) Ether, branched alkyl Flavoring agent (e.g., green, earthy notes)
Azidothymidine (AZT) Azido, thymidine analog Azide, nucleoside Antiretroviral therapy
Key Observations:
  • Azido Group Reactivity: The azido group in this compound distinguishes it from non-azido pyrazines like 2-acetyl pyrazine. Azides are highly reactive in Staudinger or Huisgen cycloaddition reactions, enabling bioconjugation or polymer synthesis. In contrast, 2-acetyl pyrazine’s ketone group is stable and contributes to flavor profiles .
  • AZT’s azide moiety is critical for its antiviral activity by terminating DNA chain elongation . However, this compound’s azido group may confer different biological or chemical properties due to its aromatic pyrazine backbone.

Physicochemical Properties

Property This compound 2-Acetyl Pyrazine 2-Methoxy-3-(1-methylpropyl)pyrazine
Molecular Weight (g/mol) ~243 (estimated) 136.13 166.22
Solubility Likely low (aryl/azido groups) Soluble in organic solvents Low (hydrophobic alkyl chain)
Stability Thermally sensitive (azide risk) Stable Stable
  • This limits its use in high-temperature applications .

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